3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLYKKWMIILBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloropyridin-2-ol with a suitable azabicyclic compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, may be effective in treating various mood disorders, including depression and anxiety. The mechanism of action typically involves the inhibition of monoamine neurotransmitter reuptake, which is crucial for mood regulation.
Case Study : A study demonstrated that similar compounds showed efficacy in animal models for depression, with significant reductions in depressive behaviors observed after administration .
Cognitive Enhancement
There is emerging evidence suggesting that this class of compounds may enhance cognitive function. This could be particularly beneficial for conditions such as Attention Deficit Hyperactivity Disorder (ADHD).
Case Study : In clinical trials, compounds with similar structural motifs have shown improved attention and focus in ADHD patients, potentially by modulating dopaminergic pathways .
Pain Management
The analgesic properties of 8-azabicyclo[3.2.1]octane derivatives are being explored for their potential to manage chronic pain conditions.
Case Study : Research has indicated that these compounds can modulate pain pathways effectively, providing relief in models of neuropathic pain .
Synthesis and Derivatives
The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves several steps that can yield various derivatives with modified biological activities.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the azabicyclo framework through cyclization reactions. |
| Step 2 | Introduction of the chloropyridine moiety via nucleophilic substitution. |
| Step 3 | Final modifications to optimize pharmacokinetic properties. |
The biological activities associated with this compound include:
- Antioxidant Activity : Some derivatives have shown potent antioxidant effects, which can be beneficial in neuroprotection .
- Anticancer Potential : While primarily focused on neurological applications, there is interest in exploring anticancer properties due to structural similarities with known anticancer agents .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparison with structurally related compounds is useful.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many biologically active molecules, including tropane alkaloids.
5-Chloropyridin-2-ol: A precursor used in the synthesis of various pyridine derivatives.
Tropane Alkaloids: Compounds with similar bicyclic structures, known for their pharmacological activities.
Uniqueness: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure and the presence of a chloropyridine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and development .
Biological Activity
3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bicyclic framework that includes a nitrogen atom, which is crucial for its biological interactions. The presence of the chloropyridine moiety enhances its reactivity and potential binding affinity to various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
| Molecular Formula | C13H17ClN2O |
| CAS Number | 2195811-29-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Key Mechanisms:
- Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) : This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects .
- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is relevant for treating mood disorders .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of azabicyclo compounds can possess antimicrobial properties, making them candidates for further exploration in treating infections .
Anticancer Properties
The compound's ability to interact with cellular pathways related to cancer progression suggests potential applications in oncology, particularly in the development of targeted therapies .
Pain Management
Due to its action on NAAA and other pain-related pathways, this compound may be beneficial in managing chronic pain conditions by modulating endocannabinoid levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Alters binding affinity and selectivity |
| Variation in alkyl groups | Influences pharmacokinetic properties |
| Changes in bicyclic structure | Affects overall potency against targets |
Case Studies
- In vitro Studies : Research has shown that modifications to the azabicyclo structure can enhance inhibitory activity against NAAA, with some derivatives demonstrating IC50 values in the nanomolar range .
- Pharmacokinetic Evaluations : Studies on selected derivatives indicate promising absorption and distribution profiles, suggesting potential for systemic administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
